![molecular formula C10H9F3O3 B2708679 Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 1821808-84-7](/img/structure/B2708679.png)
Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxy-substituted acetate moiety. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with methyl acetate in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ester.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Methyl (2R)-2-oxo-2-[3-(trifluoromethyl)phenyl]acetate.
Reduction: Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and lipophilicity of the resulting compounds, making them valuable in drug design and development.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the development of new drugs. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can modulate the biological activity of drugs, leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for the development of pesticides and advanced materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the binding affinity and selectivity of the compound, thereby modulating its biological activity. The hydroxy group can participate in hydrogen bonding, further enhancing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-hydroxy-2-phenylacetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate: Similar structure but with the trifluoromethyl group in the para position, which can affect its reactivity and interactions.
Uniqueness
Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate is unique due to the presence of the trifluoromethyl group in the meta position, which imparts distinct electronic and steric effects. This positioning can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIVXDTWHRCAF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
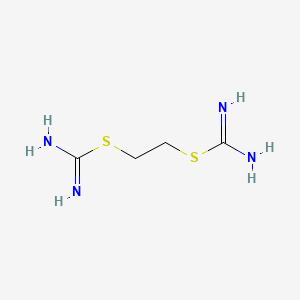
![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2708598.png)
![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)
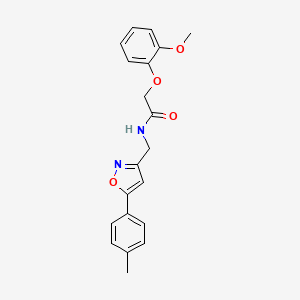

![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)


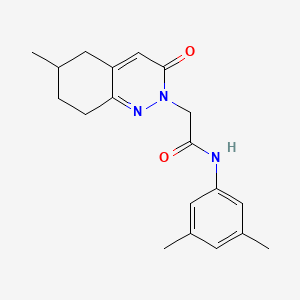
![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)
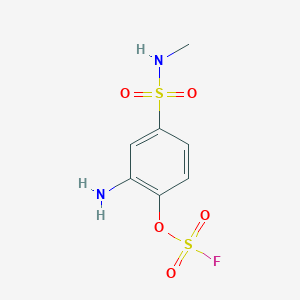
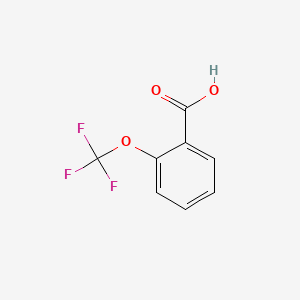

![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)
